methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core with multiple functional modifications. Key structural attributes include:
- 2-Sulfanylidene moiety: Introduces sulfur-based reactivity and electronic effects.
- 3-Substituted ethyl chain: Linked to a 4-phenylpiperazine group, which may enhance binding to receptors (e.g., serotonin or dopamine receptors).
- Methyl carboxylate at position 7: Improves solubility and serves as a synthetic handle for derivatization.
Properties
IUPAC Name |
methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-21(28)16-7-8-18-19(15-16)23-22(30)26(20(18)27)14-11-24-9-12-25(13-10-24)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJCACXIPKJIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. These activities can lead to downstream effects such as the inhibition of certain viruses.
Pharmacokinetics
It’s known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance.
Biochemical Analysis
Biochemical Properties
Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase, potentially modulating their activities and influencing cellular redox balance.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth. In cancer cells, it may induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, thereby influencing glycolysis and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine. This binding interaction is crucial for its role in modulating cholinergic signaling. Additionally, the compound may interact with transcription factors and other regulatory proteins, leading to changes in gene expression and cellular responses. These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to the compound can lead to immediate changes in enzyme activity and gene expression, while long-term exposure may result in more sustained effects on cell signaling and metabolism. Additionally, the compound’s stability and degradation products can influence its overall efficacy and safety in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Studies have shown that the compound has a threshold effect, where its beneficial effects are observed within a specific dosage range, while exceeding this range can lead to detrimental outcomes. It is essential to determine the optimal dosage for achieving the desired effects while minimizing potential toxicity in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play critical roles in its metabolism and biotransformation. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and overall efficacy. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by organic cation transporters (OCTs) or other membrane transport proteins. Once inside the cells, the compound can accumulate in specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and safety in vivo.
Biological Activity
Methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of the piperazine moiety further enhances its biological profile, making it a subject of interest in medicinal chemistry.
Synthesis and Structural Characterization
The synthesis of this compound involves a multi-step process that typically includes the reaction of phenethyl derivatives with piperazine under controlled conditions. The final product is usually characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Anticancer Properties
One of the most significant areas of research surrounding this compound is its anticancer activity. Studies have demonstrated that derivatives containing piperazine exhibit substantial cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown efficacy against MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | DNA intercalation |
| Compound A | 1.2 | Apoptosis induction |
| Compound B | 0.8 | Cell cycle arrest |
Neuropharmacological Effects
Compounds with the piperazine structure are also known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that methyl 4-oxo derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .
Table 2: Neuropharmacological Activities
| Activity Type | Reference Compound | Test System | Result |
|---|---|---|---|
| Anxiolytic | Diazepam | Elevated Plus Maze | Significant reduction in anxiety-like behavior |
| Antidepressant | Fluoxetine | Forced Swim Test | Reduced immobility time |
The biological activity of methyl 4-oxo compounds can often be attributed to their ability to interact with various biological targets. The piperazine ring can engage in receptor binding, influencing signaling pathways related to cell proliferation and survival. For instance, studies have shown that these compounds can inhibit key enzymes involved in tumor growth and metastasis .
Case Studies
Recent case studies highlight the therapeutic potential of methyl 4-oxo derivatives in treating specific cancers and neurological disorders:
- Breast Cancer Treatment : A study involving the administration of a related piperazine-containing compound showed a marked decrease in tumor size in MCF-7 xenograft models, suggesting significant anticancer efficacy.
- Anxiety Disorders : Clinical trials assessing the anxiolytic effects of similar compounds demonstrated improvements in anxiety scores compared to placebo groups, indicating potential for therapeutic use in anxiety management.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a tetrahydroquinazoline core and a phenylpiperazine moiety. Its molecular formula is , with a molecular weight of approximately 355.47 g/mol. The presence of the sulfanylidene group contributes to its unique reactivity and biological properties.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to methyl 4-oxo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene derivatives. For instance, derivatives of tetrahydroquinazoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that these compounds can effectively target specific cancer types, enhancing their therapeutic index against multidrug-resistant tumors .
Antidepressant Properties
The piperazine moiety is known for its role in producing antidepressant effects. Compounds containing the 4-phenylpiperazine structure have been investigated for their ability to modulate serotonin receptors, which are critical in mood regulation. Preliminary studies suggest that methyl 4-oxo derivatives may exhibit selective serotonin reuptake inhibitor (SSRI) activity, providing a basis for further exploration in treating depression and anxiety disorders .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. The presence of the tetrahydroquinazoline structure has been linked to enhanced antibacterial and antifungal activity. For example, studies have shown that modifications to the quinazoline scaffold can lead to increased efficacy against various pathogens, including resistant strains of bacteria .
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of tetrahydroquinazoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to significant cytotoxic effects, with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead structures for developing novel anticancer agents .
Case Study 2: Antidepressant Activity Assessment
In a preclinical trial assessing the antidepressant effects of various piperazine derivatives, one compound demonstrated significant efficacy in reducing depressive-like behavior in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting that methyl 4-oxo derivatives could be potential candidates for further development as antidepressants .
Case Study 3: Antimicrobial Screening
A comprehensive screening of tetrahydroquinazoline derivatives revealed that several compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative showed comparable efficacy to standard antibiotics, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Thienopyridazine Derivatives ()
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) | Thieno[2,3-d]pyridazine | 5-Methyl, 7-methyl ester | Sulfur in fused ring; moderate solubility |
| Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) | Thieno[2,3-d]pyridazine | 5-Phenyl, 7-methyl ester | Enhanced lipophilicity due to phenyl group |
| Target Compound | Tetrahydroquinazoline | 3-Phenylpiperazine-ethyl, 2-sulfanylidene | Broader hydrogen-bonding capacity; CNS-targeting potential |
Key Differences :
- The tetrahydroquinazoline core (target) vs. thienopyridazine (73a/b) alters electronic properties and ring strain.
- The phenylpiperazine-ethyl chain in the target compound may confer superior receptor affinity compared to simpler alkyl/aryl groups in 73a/b .
Piperazine-Containing Compounds ()
Piperazine derivatives like (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid () share the phenylpiperazine motif but lack the tetrahydroquinazoline scaffold. The target compound’s sulfur atom and ester group may enhance metabolic stability compared to carboxylic acid derivatives .
Table 1: Comparative Physicochemical Properties (Hypothetical)
Notes:
- The target compound’s higher logP reflects increased lipophilicity from the phenylpiperazine chain.
- Lower solubility compared to 73a may necessitate formulation optimization for in vivo studies.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this quinazoline derivative can be approached via palladium-catalyzed reductive cyclization, leveraging nitroarenes and formic acid derivatives as CO surrogates to construct the heterocyclic core (). The 4-phenylpiperazine side chain is typically introduced via nucleophilic substitution or alkylation of a precursor amine. For example, coupling 2-(4-phenylpiperazin-1-yl)ethyl bromide with the quinazoline scaffold under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) is a viable route . Yield optimization requires careful control of stoichiometry, solvent polarity (DMF or acetonitrile), and temperature. Impurity profiling via HPLC (as in ) is critical to monitor side reactions, such as over-alkylation or oxidation of the sulfanylidene group.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- X-ray crystallography () resolves the compound’s conformation, including torsion angles between the quinazoline core and the piperazine side chain.
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl carboxylate at position 7) and detects rotamers in the piperazine moiety.
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm (as used in pharmacopeial impurity analysis; ) quantify purity (>95%) and detect hydrolytic degradation products (e.g., free carboxylic acid from ester hydrolysis).
- FT-IR : Validates the sulfanylidene (C=S) stretch at ~1250 cm⁻¹ and carbonyl groups (C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do crystallographic data (e.g., hydrogen bonding, packing motifs) inform conformational flexibility and biological target engagement?
The crystal structure reveals intermolecular hydrogen bonds between the sulfanylidene sulfur and adjacent carbonyl groups, stabilizing a planar quinazoline core ( ). This rigidity may limit binding to flexible active sites, such as ATP pockets in kinases. The piperazine side chain adopts a chair conformation with a dihedral angle of 55–60° relative to the quinazoline plane, suggesting potential for π-cation interactions with lysine residues in targets like serotonin receptors . Molecular docking should account for these features to prioritize targets with complementary hydrophobic pockets.
Q. What strategies resolve discrepancies in biological activity between enzymatic assays and cell-based models?
Discrepancies often arise from poor cellular permeability or off-target effects. For example:
- Solubility : The methyl carboxylate improves solubility in assay buffers but may reduce membrane permeability. Compare logP values (calculated vs. experimental) to adjust ester/lipid formulations .
- Metabolite interference : Cell-based models may hydrolyze the ester to a carboxylic acid, altering activity. Validate stability in cell media via LC-MS and test the acid derivative separately .
- Off-target profiling : Screen against related receptors (e.g., dopamine D2, sigma-1) due to the 4-phenylpiperazine moiety’s promiscuity ().
Q. How can structure-activity relationships (SAR) guide optimization of the piperazine substituent for enhanced selectivity?
Systematic SAR studies should:
- Replace the 4-phenyl group with substituted aryl rings (e.g., 4-fluorophenyl, ) to modulate π-π stacking.
- Vary the ethylene linker length between piperazine and the quinazoline core to adjust binding reach.
- Introduce polar groups (e.g., hydroxyl, ) to improve water solubility without compromising logD.
- Use competitive binding assays (SPR or ITC) to quantify affinity shifts toward prioritized targets .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Contradictions may stem from varying experimental conditions:
- pH-dependent hydrolysis : The methyl ester is stable at pH 4–6 but hydrolyzes rapidly at pH <3 (e.g., gastric fluid). Use accelerated stability testing (40°C/75% RH) with pH-adjusted buffers to identify degradation thresholds .
- Counterion effects : Salt forms (e.g., hydrochloride vs. freebase) influence stability. Compare degradation kinetics using TGA/DSC ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
